Methyl isoquinoline-7-carboxylate
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Overview
Description
“Methyl isoquinoline-7-carboxylate” is a chemical compound with the CAS Number: 178262-31-2 and a molecular weight of 187.2 . Its IUPAC name is methyl 7-isoquinolinecarboxylate . It is a solid at room temperature .
Synthesis Analysis
The synthesis of quinoline and its analogues, which include “Methyl isoquinoline-7-carboxylate”, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Methyl isoquinoline-7-carboxylate” is represented by the linear formula C11H9NO2 . The InChI code for this compound is 1S/C11H9NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-7H,1H3 .Physical And Chemical Properties Analysis
“Methyl isoquinoline-7-carboxylate” is a solid at room temperature . It has a molecular weight of 187.2 .Scientific Research Applications
Medicinal Chemistry
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity: Quinoline derivatives have shown potential as anticancer agents . The increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increase COX-2 inhibitory potency and selectivity .
Antioxidant Activity: Quinoline derivatives also exhibit antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress.
Anti-inflammatory Activity: Quinoline derivatives have demonstrated anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimalarial Activity: Quinoline and its derivatives have been used in the treatment of malaria . They have shown anti-plasmodial activities .
Anti-SARS-CoV-2 Activity: In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activities .
Industrial Chemistry
Quinoline and its derivatives have applications in industrial chemistry . They are found in petroleum, coal processing, wood preservation, and shale oil .
Synthetic Organic Chemistry
Quinoline derivatives are important compounds in synthetic organic chemistry . They are used in the synthesis of various organic intermediates via green chemistry .
Respiratory Protection
In the field of safety and protection, quinoline derivatives are used in respiratory protection .
Biosynthesis of Isoquinoline Alkaloids
Quinoline derivatives are intermediates in the biosynthesis of all isoquinoline alkaloids .
Safety and Hazards
Future Directions
Quinoline and its analogues, including “Methyl isoquinoline-7-carboxylate”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . The future directions in this field may involve the development of new synthesis methods and the exploration of their biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Methyl isoquinoline-7-carboxylate is a derivative of the isoquinoline class of compounds Isoquinolines are known to interact with a variety of biological targets, but the specific targets of Methyl isoquinoline-7-carboxylate are not well-documented in the literature
Mode of Action
The mode of action of Methyl isoquinoline-7-carboxylate is currently unknown due to the lack of specific studies on this compound. Isoquinoline derivatives are generally known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Isoquinoline derivatives are known to be involved in a variety of biochemical pathways
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of a compound .
properties
IUPAC Name |
methyl isoquinoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSCADYIYSQTJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627674 |
Source
|
Record name | Methyl isoquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
178262-31-2 |
Source
|
Record name | Methyl 7-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178262-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl isoquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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